molecular formula C13H22ClFN2O2S B6694549 N-(1-amino-4-methylpentan-2-yl)-1-(3-fluorophenyl)methanesulfonamide;hydrochloride

N-(1-amino-4-methylpentan-2-yl)-1-(3-fluorophenyl)methanesulfonamide;hydrochloride

Cat. No.: B6694549
M. Wt: 324.84 g/mol
InChI Key: AFWTVXNPNXAACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-amino-4-methylpentan-2-yl)-1-(3-fluorophenyl)methanesulfonamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-(1-amino-4-methylpentan-2-yl)-1-(3-fluorophenyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2O2S.ClH/c1-10(2)6-13(8-15)16-19(17,18)9-11-4-3-5-12(14)7-11;/h3-5,7,10,13,16H,6,8-9,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWTVXNPNXAACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)NS(=O)(=O)CC1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-amino-4-methylpentan-2-yl)-1-(3-fluorophenyl)methanesulfonamide;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Formation of the Amino Group: The starting material, 4-methylpentan-2-one, undergoes reductive amination with ammonia or an amine source to introduce the amino group.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with 3-fluorobenzene sulfonyl chloride under basic conditions to attach the fluorophenyl group.

    Formation of the Methanesulfonamide Group: Finally, the compound is treated with methanesulfonyl chloride to form the methanesulfonamide group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization, and continuous flow processes to ensure consistent quality.

Types of Reactions:

    Oxidation: The amino group in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted sulfonamides.

Scientific Research Applications

N-(1-amino-4-methylpentan-2-yl)-1-(3-fluorophenyl)methanesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-4-methylpentan-2-yl)-1-(3-fluorophenyl)methanesulfonamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methanesulfonamide group may also play a role in enhancing the compound’s stability and solubility.

Comparison with Similar Compounds

    N-(1-amino-4-methylpentan-2-yl)-1-phenylmethanesulfonamide: Lacks the fluorine atom, which may affect its biological activity.

    N-(1-amino-4-methylpentan-2-yl)-1-(4-fluorophenyl)methanesulfonamide: The fluorine atom is positioned differently, potentially altering its interaction with molecular targets.

    N-(1-amino-4-methylpentan-2-yl)-1-(3-chlorophenyl)methanesulfonamide: Contains a chlorine atom instead of fluorine, which can influence its reactivity and applications.

Uniqueness: N-(1-amino-4-methylpentan-2-yl)-1-(3-fluorophenyl)methanesulfonamide;hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.